molecular formula C14H11ClN2 B13664123 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13664123
M. Wt: 242.70 g/mol
InChI Key: UUJOAMCHUHTACI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their unique electronic and chemical properties, making them valuable in various fields such as organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine can be achieved through several methods. . This multi-component reaction is versatile and robust, allowing for the efficient construction of the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants such as hydrogen peroxide.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The presence of the chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3

InChI Key

UUJOAMCHUHTACI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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